(3-(Benzyloxy)-5-methoxyphenyl)methanol
Overview
Description
(3-(Benzyloxy)-5-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C15H16O3 and its molecular weight is 244.28 g/mol. The purity is usually 95%.
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Biological Activity
(3-(Benzyloxy)-5-methoxyphenyl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be represented structurally as follows:
- Chemical Formula : CHO
- Molecular Weight : 270.31 g/mol
The presence of the methoxy and benzyloxy groups is significant as these functional groups are known to influence the biological properties of organic compounds.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- PPAR Activation : Peroxisome proliferator-activated receptors (PPARs) play a crucial role in regulating lipid metabolism and glucose homeostasis. Compounds that activate PPARs can exhibit hypoglycemic and hypolipidemic effects, which are beneficial in managing diabetes and metabolic syndrome .
- Anti-inflammatory Properties : Compounds with similar structures have shown potential in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Biological Activity Overview
Case Studies
-
Hepatocellular Carcinoma (HCC) :
- A study investigated the anti-metastatic effects of a related benzofuran derivative, which demonstrated significant inhibition of cell migration and invasion in Huh7 cells (an HCC cell line). The compound upregulated E-cadherin while downregulating vimentin and MMP-9, indicating a reversal of epithelial–mesenchymal transition (EMT) processes .
- The IC50 values for this compound were reported at 48.22 μM for 24 hours and 38.15 μM for 48 hours, highlighting its potency against cancer cells without cytotoxicity to normal hepatocytes .
- Inflammation Modulation :
Properties
IUPAC Name |
(3-methoxy-5-phenylmethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-14-7-13(10-16)8-15(9-14)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCELXZXGFAISKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CO)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741050 | |
Record name | [3-(Benzyloxy)-5-methoxyphenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30741050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50637-28-0 | |
Record name | 3-Methoxy-5-(phenylmethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50637-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Benzyloxy)-5-methoxyphenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30741050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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